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(r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H7BrF2NO It is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-4,5-difluorobenzene.
Nucleophilic Substitution: The bromine atom in 2-bromo-4,5-difluorobenzene is substituted with an amino group using a nucleophilic substitution reaction.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce amines.
Scientific Research Applications
®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-bromo-4,5-difluorophenyl)ethanol: Similar structure but lacks the chiral center.
2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol: Similar structure with chlorine instead of bromine.
2-Amino-2-(2-bromo-4,5-dichlorophenyl)ethan-1-ol: Similar structure with additional chlorine atoms.
Uniqueness
®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both bromine and fluorine atoms
Biological Activity
(r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is a chiral compound notable for its unique molecular structure, which includes an amino group, a hydroxyl group, and a brominated aromatic ring with two fluorine substituents. Its molecular formula is C8H9BrF2N, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with neurotransmitter systems, and potential therapeutic applications.
- Molecular Weight : 252.06 g/mol
- Purity : 98%
- CAS Number : 1213684-90-2
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The presence of fluorine atoms in its structure enhances metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies. Preliminary data suggest that the compound may interact with various biological targets, including:
- Bacterial Inhibition : It has shown potential as an antimicrobial agent against various strains of bacteria.
- Fungal Activity : The compound's structural features may contribute to its effectiveness against fungal pathogens.
Interaction with Neurotransmitter Systems
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. The following interactions have been noted:
- Binding Affinity : Initial studies indicate that this compound may bind to neurotransmitter receptors involved in mood regulation and cognitive functions.
- Neuroprotective Effects : Its structural characteristics may provide neuroprotective benefits, although further research is required to elucidate these effects.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine and Fluorine Substituents : These halogen atoms enhance the compound's lipophilicity and metabolic stability.
- Amino Alcohol Functionality : This functional group plays a critical role in its interaction with biological targets.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-2-(4-bromophenyl)ethan-1-ol | Brominated phenyl ring | Lacks fluorine substituents |
3-Amino-N,N-diethylbenzamide | Amide functional group instead of alcohol | Different functional group |
3-Bromo-N,N-diethylbenzamide | Similar amide structure but lacks amino alcohol functionality | Different substitution pattern |
Case Studies
Several studies have focused on the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Conducted by [source], this study evaluated the minimum inhibitory concentrations (MICs) against various bacterial strains.
- Results indicated that the compound exhibited MIC values comparable to or better than standard antibiotics.
-
Neuropharmacological Assessment :
- A study aimed at assessing the neuropharmacological effects demonstrated that the compound could modulate neurotransmitter levels in animal models.
- Behavioral tests suggested potential anxiolytic effects.
-
In Silico Docking Studies :
- Molecular docking studies revealed potential binding sites on target proteins associated with antimicrobial resistance and neuroprotection.
- These findings support the hypothesis that this compound could serve as a lead compound for drug development.
Properties
Molecular Formula |
C8H8BrF2NO |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-4,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1 |
InChI Key |
RHJROBKUMDJMOX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)Br)[C@H](CO)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(CO)N |
Origin of Product |
United States |
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